molecular formula C23H20F2N2O5 B2881724 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400083-07-0

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2881724
CAS RN: 400083-07-0
M. Wt: 442.419
InChI Key: YJVOPYAWBGDKJV-UHFFFAOYSA-N
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Description

The compound “1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a novel feed additive . It belongs to a class of acidifiers and can reduce the number of microbes, especially pathogenic bacteria such as E. coli . This reduction in microbial count decreases the production of microbial metabolites, thereby reducing damage to the intestines .


Synthesis Analysis

The synthesis of this compound involves several steps . An efficient catalytic method for the synthesis of 2,2-difluoro-1,3-benzoxathioles (selenoles) from the reaction of o-bromophenols with trifluoromethanethiolates or selenolates is disclosed . Some of the title compounds exhibited excellent insecticidal activities .


Molecular Structure Analysis

The molecular formula of the compound is C11H8F2O4 . The molecular weight is 242.18 . The structure includes a 2,2-difluoro-1,3-benzodioxol-5-yl group attached to a cyclopropane carboxylic acid .


Physical And Chemical Properties Analysis

The compound is a solid with a density of 1.59±0.1 g/cm3 . It is soluble in chloroform, dichloromethane, and methanol . The compound has a boiling point of 331.1±42.0 °C .

Scientific Research Applications

Synthesis and Antioxidant Activity

A study by Tumosienė et al. (2019) involved the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which showed significant antioxidant activities. These compounds were tested for their ability to scavenge DPPH radicals and demonstrated enhanced antioxidant activity compared to ascorbic acid, suggesting potential for applications in mitigating oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Ordered Polymer Synthesis

Yu et al. (1999) described the synthesis of an ordered poly(amide−acylhydrazide−amide) through direct polycondensation. This process involved nonsymmetric monomers and showcased the feasibility of creating ordered polymers, which have applications in materials science for developing new materials with specific mechanical, thermal, or electrical properties (Yu, Seino, & Ueda, 1999).

Anti-Inflammatory Agents

Research by Moloney (2001) explored the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, aiming to develop novel molecules with potential anti-inflammatory properties. This study highlights the ongoing search for new therapeutic agents that can effectively manage inflammation (Moloney, 2001).

Luminescent Properties and Multi-stimuli-responsive Behavior

A study by Srivastava et al. (2017) reported on pyridyl substituted benzamides that exhibited aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds were characterized by their luminescent behavior in both solution and solid states, suggesting potential applications in the development of optical materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Design and Biological Activity Evaluation

Matada et al. (2021) synthesized and evaluated novel 1,3-benzoxazines that encompassed isoniazid for their antibacterial and antifungal activities. These compounds showed significant inhibition against various bacteria and fungi, illustrating the potential for developing new antimicrobial agents (Matada, Yernale, & Javeed, 2021).

Mechanism of Action

The compound acts as an acidifier in feed additives . It reduces the number of microbes, particularly pathogenic bacteria such as E. coli . This reduction in microbial count decreases the production of microbial metabolites, thereby reducing damage to the intestines .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, which indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor

properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(3-propan-2-yloxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O5/c1-14(2)30-17-6-3-5-16(12-17)26-21(28)18-7-4-10-27(22(18)29)13-15-8-9-19-20(11-15)32-23(24,25)31-19/h3-12,14H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVOPYAWBGDKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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